3,4'-Di-O-methylellagic acid
Overview
Description
3,4’-Di-O-methylellagic acid: is a naturally occurring polyphenolic compound. It is a derivative of ellagic acid, which is found in various fruits and vegetables, particularly in berries and pomegranates. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
3,4’-Di-O-methylellagic acid is a natural product compound that has been identified as a potential anticancer agent . The primary targets of this compound are enzymes responsible for cancer regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) . These enzymes play a crucial role in cell proliferation and apoptosis, making them key targets in cancer treatment .
Mode of Action
The interaction of 3,4’-Di-O-methylellagic acid with its targets results in the inhibition of these enzymes . This compound shows a strong binding ability towards the SIRT1 protein and CDK9 . The binding free energy towards the SIRT1 protein is Δ Gbind (MM-GBSA): −30.98 ± 0.25 kcal mol −1 and Δ Gbind (MM-PBSA): −24.07 ± 0.30 kcal mol −1, while that of CDK9 is Δ Gbind (MM-GBSA): −29.50 ± 0.22 kcal mol −1 and Δ Gbind (MM-PBSA): −25.87 ± 0.40 kcal mol −1 .
Biochemical Pathways
The core targets of 3,4’-Di-O-methylellagic acid are enriched in the PI3K–Akt signaling pathway, hematopoietic cell lineage, ECM-receptor interaction, and platelet activation . These pathways are crucial for cell survival, growth, and proliferation, and their disruption can lead to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s strong binding ability towards its targets suggests that it may have good bioavailability .
Result of Action
The action of 3,4’-Di-O-methylellagic acid results in significant promotion of megakaryocyte differentiation . This compound accelerates platelet recovery and megakaryopoiesis, shortens tail bleeding time, strengthens platelet aggregation and adhesion in thrombocytopenia mice . It also up-regulates the expression of ITGA2B, ITGB3, VWF, p-Akt, and PLEK .
Biochemical Analysis
Biochemical Properties
3,4’-Di-O-methylellagic acid interacts with various enzymes, proteins, and other biomolecules. For example, it has been shown to interact with enzymes responsible for cancer regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) .
Cellular Effects
3,4’-Di-O-methylellagic acid has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activity of T47D and HeLa cell lines .
Molecular Mechanism
At the molecular level, 3,4’-Di-O-methylellagic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Di-O-methylellagic acid typically involves the methylation of ellagic acid. One common method is the treatment of ellagic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 3,4’-Di-O-methylellagic acid may involve the extraction of ellagic acid from natural sources followed by chemical modification. The extraction process often includes the use of solvents like ethanol or methanol to isolate ellagic acid from plant materials. The isolated ellagic acid is then subjected to methylation reactions under controlled conditions to produce 3,4’-Di-O-methylellagic acid .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Di-O-methylellagic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4’-Di-O-methylellagic acid is used as a starting material for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential to modulate various biological pathways. It has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress .
Medicine: The anticancer properties of 3,4’-Di-O-methylellagic acid have been extensively studied. It has demonstrated the ability to inhibit the growth of various cancer cell lines, including breast and cervical cancer cells. Additionally, it has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases .
Industry: In the industrial sector, 3,4’-Di-O-methylellagic acid is used in the formulation of dietary supplements and functional foods due to its health-promoting properties .
Comparison with Similar Compounds
Ellagic Acid: The parent compound of 3,4’-Di-O-methylellagic acid, known for its antioxidant and anticancer properties.
3,3’-Di-O-methylellagic Acid: Another methylated derivative of ellagic acid with similar biological activities.
4,4’-Di-O-methylellagic Acid: A compound with potent anticancer activity, particularly against colon cancer cells.
Uniqueness: 3,4’-Di-O-methylellagic acid is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to its parent compound, ellagic acid. This makes it more effective in certain biological applications, particularly in cancer therapy .
Properties
IUPAC Name |
6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZWRYOAOVYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206108 | |
Record name | 3,4'-Di-O-methylellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57499-59-9 | |
Record name | 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57499-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4'-Di-O-methylellagic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4'-Di-O-methylellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-Di-O-methylellagic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 3,4'-Di-O-methylellagic acid?
A1: Research suggests this compound exhibits α-glucosidase inhibition activity []. It also demonstrated immunoinhibitory properties in the same study []. Additionally, it showed moderate antioxidant activity against DPPH free radicals [].
Q2: From which plant sources has this compound been isolated?
A2: This compound has been isolated from various plant sources, including Terminalia superba [], Euphorbia ebracteolata [], Siphoneugena densiflora [], Turpinia ternata [], Amphiblemma monticola [], and Paeonia lactiflora [].
Q3: What is the chemical structure of this compound?
A3: this compound is an ellagic acid derivative. While the provided abstracts do not explicitly detail the exact structure, they refer to it as a derivative with two methoxy groups substituting hydroxyl groups at the 3 and 4' positions of the ellagic acid core [].
Q4: Are there any known methods to synthesize this compound?
A4: Yes, this compound has been synthesized from gallic acid [, ]. The synthesis was achieved as part of research on the components of the Lagerstroemia genus [, , , ].
Q5: How can I distinguish this compound from its isomers?
A5: High-performance liquid chromatography, along with ultraviolet, nuclear magnetic resonance, and infrared spectroscopy, can be used to differentiate this compound from its isomers [].
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